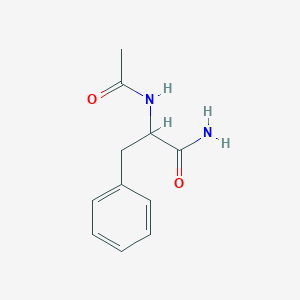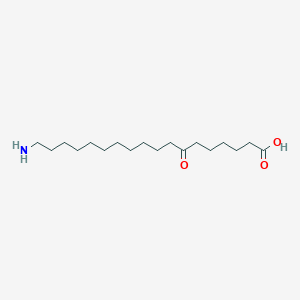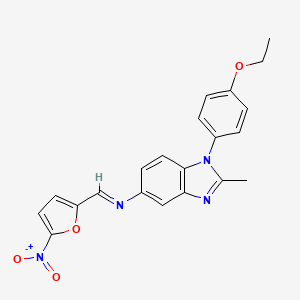
N-(1-(4-Ethoxyphenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(4-Ethoxyphenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine is a complex organic compound that belongs to the class of benzimidazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Ethoxyphenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the ethoxyphenyl and nitrofuryl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, nitrofurfural, and methylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(4-Ethoxyphenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of functionalized benzimidazole compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(1-(4-Ethoxyphenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-(4-Methoxyphenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine
- N-(1-(4-Chlorophenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine
Uniqueness
N-(1-(4-Ethoxyphenyl)-2-methyl-1H-benzimidazol-5-YL)-N-((5-nitro-2-furyl)methylidene)amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
853407-12-2 |
|---|---|
Molekularformel |
C21H18N4O4 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
N-[1-(4-ethoxyphenyl)-2-methylbenzimidazol-5-yl]-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C21H18N4O4/c1-3-28-17-7-5-16(6-8-17)24-14(2)23-19-12-15(4-10-20(19)24)22-13-18-9-11-21(29-18)25(26)27/h4-13H,3H2,1-2H3 |
InChI-Schlüssel |
GLTSUVZBVSNBET-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C(=NC3=C2C=CC(=C3)N=CC4=CC=C(O4)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate](/img/structure/B11956688.png)
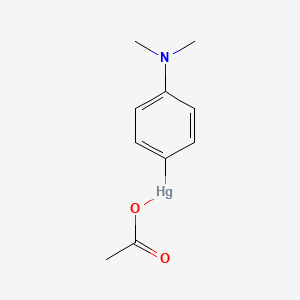
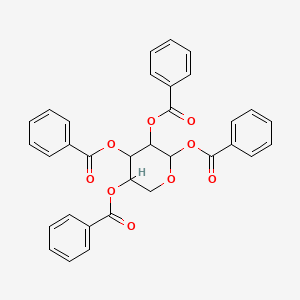

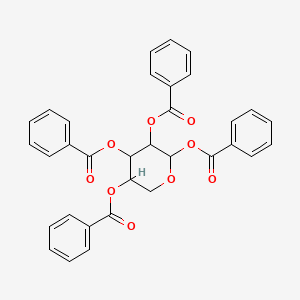

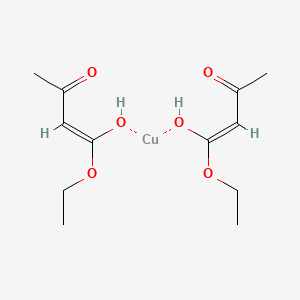

![4-((1H-Benzo[d][1,2,3]triazol-1-yl)(phenyl)methyl)-1-methylpiperidin-4-ol](/img/structure/B11956738.png)

